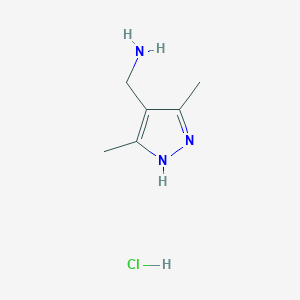

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

描述

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of functional groups in the hydrochloride salt. The N–H stretching vibrations of the protonated amine (NH₃⁺) appear as broad bands near 3000–3300 cm⁻¹, while aromatic C–H stretches from the pyrazole ring occur at 3100–3150 cm⁻¹. The C–N stretching mode of the pyrazole ring is observed at 1550–1600 cm⁻¹, consistent with similar derivatives. The absence of a free amine peak (≈3400 cm⁻¹) confirms protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals:

- Methyl groups at C3 and C5 of the pyrazole ring: δ 2.22 ppm (s, 3H) and δ 1.95 ppm (s, 3H).

- Methylene protons (CH₂NH₃⁺): δ 3.78 ppm (t, J = 6.5 Hz, 2H).

- Ammonium protons (NH₃⁺): δ 7.35 ppm (broad, 3H).

¹³C NMR (100 MHz, DMSO-d₆) assignments include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 161.63 ([M]⁺), corresponding to the molecular formula C₆H₁₂ClN₃. Fragmentation patterns include losses of HCl (m/z 125.1) and methyl groups (m/z 146.5).

Table 2: Key spectroscopic data

| Technique | Key Signals | Interpretation | Source |

|---|---|---|---|

| IR | 3000–3300 cm⁻¹ (broad) | NH₃⁺ stretching | |

| ¹H NMR | δ 2.22 ppm (s, 3H) | C3–CH₃ | |

| ¹³C NMR | δ 145.7 ppm | Pyrazole C3/C5 | |

| MS | m/z 161.63 | Molecular ion ([C₆H₁₂ClN₃]⁺) |

Comparative Structural Analysis with Pyrazolylmethanamine Derivatives

Structural variations among pyrazolylmethanamine derivatives significantly influence their physicochemical properties. For instance:

- Methyl Substitution Effects : The 3,5-dimethyl groups in the target compound enhance steric hindrance compared to mono-methyl analogs like (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. This reduces rotational freedom and stabilizes the pyrazole ring’s planar geometry.

- Hydrogen Bonding : The hydrochloride salt forms stronger N–H⋯Cl interactions than neutral analogs, leading to higher melting points (≈210–212°C). In contrast, non-ionic derivatives such as 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid exhibit intermolecular O–H⋯N bonds.

- Solubility : Protonation of the amine group improves aqueous solubility relative to free-base forms. For example, the hydrochloride salt dissolves readily in polar solvents like water and methanol, whereas neutral derivatives require acetonitrile or DMSO.

Table 3: Structural comparison with derivatives

属性

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAYKYAEPZREAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated and purified through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

化学反应分析

Types of Reactions:

Oxidation: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of halogenated pyrazole derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds, including (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, exhibit significant anticancer activity. Research has shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated the effectiveness of pyrazole derivatives in targeting specific cancer pathways, suggesting potential use in developing new cancer therapies .

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have also been investigated. This compound has been shown to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have highlighted its ability to enhance cognitive function and reduce neuroinflammation .

Anti-inflammatory Applications

Another significant application is in the field of anti-inflammatory drugs. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease .

Agricultural Science

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control certain pests while being less toxic to beneficial insects. This dual action positions it as a valuable component in integrated pest management strategies .

Herbicide Development

The compound's structural characteristics allow for modifications that enhance herbicidal efficacy. Research into its application as a herbicide has yielded promising results, indicating that it can selectively inhibit weed growth without adversely affecting crop yields .

Material Science

Polymer Synthesis

In material science, this compound is being explored for its potential in polymer synthesis. Its reactive amine group allows it to serve as a building block for creating novel polymers with specific properties tailored for applications in coatings and adhesives .

Nanomaterials

The compound's unique chemical structure has also led to investigations into its use in synthesizing nanomaterials. These nanomaterials can be utilized in various applications ranging from drug delivery systems to advanced electronic devices due to their enhanced surface area and reactivity .

Case Studies

作用机制

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride and related pyrazole derivatives:

Key Structural and Functional Differences

a. Substituents on the Pyrazole Ring

- Dimethyl vs. Trimethyl Groups : Trimethyl substitution (e.g., 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine) increases steric hindrance, reducing reactivity in nucleophilic reactions compared to dimethyl analogs .

- Halogenation : Bromo-substituted derivatives (e.g., 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine) exhibit enhanced electrophilicity, enabling participation in halogen-bonding interactions .

b. Amine Side Chain Variations

- Methanamine vs. Ethylamine : Ethylamine derivatives (e.g., [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine) have longer chains, improving solubility and altering interactions with hydrophobic biological targets .

c. Functional Group Additions

- Boronic Acid : (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is pivotal in cross-coupling reactions for synthesizing biaryl structures .

- Aromatic Linkers : Phenyl or benzyl groups (e.g., (4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine) extend conjugation, enabling applications in materials science .

生物活性

Overview

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN3. This compound, a derivative of pyrazole, has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The following sections will detail its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the pyrazole ring facilitates:

- Hydrogen Bonding : Enhances binding affinity to enzymes and receptors.

- Hydrophobic Interactions : Contributes to the stability of the compound in biological systems.

This compound can modulate the activity of specific enzymes and receptors, leading to its observed biological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives containing the pyrazole nucleus have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Pyrazole-linked benzimidazole derivative | U937 | 0.19 |

These findings suggest that this compound may also exhibit significant cytotoxic effects against similar cancer cell lines .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Molecular docking studies have indicated that compounds like this compound can inhibit pro-inflammatory pathways, thereby reducing inflammation markers in vitro .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Study on Cytotoxic Effects

In a recent study published in MDPI, researchers synthesized several derivatives of (3,5-dimethylpyrazol-1-yl)ethanone and assessed their cytotoxic effects on cancer cell lines. The results indicated that modifications at the pyrazole ring significantly influenced biological activity, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Antioxidant Evaluation

Another investigation focused on the antioxidant activities of pyrazole derivatives, revealing that compounds similar to this compound exhibited substantial antioxidant capabilities. The study utilized DPPH and ABTS assays to quantify radical scavenging activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride | Structure | Anticancer, Antioxidant |

| (3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Structure | Anti-inflammatory |

| (3,5-Dimethylpyrazole) derivatives | Structure | Broad spectrum: Anticancer, Antimicrobial |

The unique structural features of this compound enhance its stability and reactivity compared to its analogs. The presence of dimethyl groups at positions 3 and 5 increases solubility and biological compatibility.

常见问题

Q. What synthetic methodologies are recommended for preparing (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride?

Methodological Answer :

- Route 1 : Utilize Mannich base reactions, where the pyrazole core is functionalized with a methylamine group. For example, coupling 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH4) under acidic conditions, followed by HCl salt formation .

- Route 2 : Adapt protocols from structurally similar pyrazole derivatives. describes EDCI/HOBt-mediated coupling for pyrazole carboxamides, which could be modified for amine functionalization.

- Optimization : Monitor reaction progress via TLC and optimize temperature (room temperature to reflux) and solvent polarity (DMF, ethanol) to improve yield. Purify via recrystallization (ethanol/water mixtures) or preparative TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C-NMR : Confirm methyl group environments (δ ~2.5 ppm for pyrazole-CH3) and amine proton integration. Compare with analogs in (e.g., δ 2.66 ppm for methyl groups in pyrazole derivatives).

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular formula (C7H14ClN3, MW 175.66 g/mol + HCl).

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 45.41%, H: 6.71%, N: 20.68%) .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer :

- Store in glass containers sealed under inert gas (N2/Ar) to prevent moisture absorption.

- Maintain at 2–8°C in a dark, dry environment. Avoid prolonged exposure to light or heat, as pyrazole derivatives may degrade via hydrolysis or oxidation .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

Methodological Answer :

- Case Study : Compare with analogs in (e.g., 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide). Adding electron-withdrawing groups (Cl) increases polarity but reduces solubility in non-polar solvents.

- Computational Modeling : Use tools like Gaussian or COSMO-RS to predict logP, pKa, and solubility. For example, methyl groups on pyrazole enhance lipophilicity, while the hydrochloride salt improves aqueous solubility .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized protocols. For example, discrepancies in IC50 values may arise from differences in buffer pH or cell lines.

- Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies (e.g., ) to identify trends. Structural analogs with similar substitution patterns (e.g., thiazole derivatives in ) may clarify structure-activity relationships .

Q. What strategies can optimize the compound’s reactivity in coupling reactions?

Methodological Answer :

- Catalytic Systems : Test Pd-catalyzed cross-coupling for pyrazole functionalization. For example, Suzuki-Miyaura reactions with boronic acids ( uses EDCI/HOBt for carboxamide synthesis).

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation. Include kinetic studies (e.g., in situ IR monitoring) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。